molecular formula C9H10N2O B13139837 3-Ethylbenzo[d]isoxazol-7-amine

3-Ethylbenzo[d]isoxazol-7-amine

Cat. No.: B13139837
M. Wt: 162.19 g/mol
InChI Key: RPQOOWWQDKOEMW-UHFFFAOYSA-N
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Description

3-Ethylbenzo[d]isoxazol-7-amine is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethylbenzo[d]isoxazol-7-amine typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction of nitrile oxides with alkenes or alkynes. Another approach involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents. These reactions are often catalyzed by metal catalysts such as copper(I) or ruthenium(II), although metal-free synthetic routes are also being explored .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of eco-friendly and cost-effective catalysts is preferred to minimize environmental impact and production costs.

Chemical Reactions Analysis

Types of Reactions

3-Ethylbenzo[d]isoxazol-7-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the compound into its reduced form, potentially altering its biological activity.

    Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 3-Ethylbenzo[d]isoxazol-7-amine as a scaffold for developing new therapeutic agents targeting cancer. A significant focus is on its role as a Bromodomain-containing protein 4 (BRD4) inhibitor, which is crucial in gene transcription regulation and has implications in acute myeloid leukemia (AML) treatment. Research involving the synthesis of various derivatives based on this compound demonstrated potent BRD4 binding activities, indicating its potential as a lead compound for anticancer drugs .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression and other diseases. For instance, it has shown promise as an inhibitor of SET and MYND Domain-Containing Protein 3 (SMYD3) , which plays a role in lysine methylation and transcriptional regulation. The structure-activity relationship (SAR) studies have elucidated how modifications to the isoxazole ring can enhance its inhibitory potency against SMYD3 .

Protein Interaction Studies

This compound serves as a valuable tool in studying protein interactions and enzyme inhibition mechanisms. Its ability to interact with bromodomains allows researchers to explore the functional roles of these proteins in various biological processes .

Antimicrobial Properties

The compound's derivatives have been evaluated for antimicrobial activity, showcasing effectiveness against resistant bacterial strains. The exploration of its structure has led to the development of novel compounds with enhanced antibacterial properties, addressing the urgent need for new antibiotics .

Material Science

In addition to its biological applications, this compound is utilized in developing new materials and chemical processes. Its unique structural features make it suitable for synthesizing complex molecules used in various industrial applications .

Case Studies and Data Tables

Application AreaFindings/ResultsReferences
Anticancer ActivityPotent BRD4 inhibitors developed; effective against AML cell lines
Enzyme InhibitionSelective SMYD3 inhibitors identified; SAR optimization led to improved binding affinities
Antimicrobial ActivityNovel derivatives show enhanced activity against resistant bacteria
Material ScienceUsed as a building block for complex chemical synthesis

Mechanism of Action

The mechanism of action of 3-Ethylbenzo[d]isoxazol-7-amine involves its interaction with specific molecular targets. For example, it can inhibit the activity of bromodomain-containing proteins such as BRD4, which play a key role in the regulation of gene transcription. By binding to these proteins, the compound can disrupt their function and inhibit the expression of oncogenes, leading to anti-proliferative effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methylbenzo[d]isoxazol-7-amine
  • 3-Propylbenzo[d]isoxazol-7-amine
  • 3-Butylbenzo[d]isoxazol-7-amine

Uniqueness

3-Ethylbenzo[d]isoxazol-7-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to its analogs, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for drug development and other applications.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

3-ethyl-1,2-benzoxazol-7-amine

InChI

InChI=1S/C9H10N2O/c1-2-8-6-4-3-5-7(10)9(6)12-11-8/h3-5H,2,10H2,1H3

InChI Key

RPQOOWWQDKOEMW-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC2=C1C=CC=C2N

Origin of Product

United States

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